2-(Ethylamino)-2-phenylacetic acid hydrochloride
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Overview
Description
2-(Ethylamino)-2-phenylacetic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of phenylacetic acid and contains an ethylamino group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with ethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Ethylamino)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-(Ethylamino)-2-phenylacetic acid hydrochloride.
Ethylamine: Another precursor used in the synthesis process.
2-(Methylamino)-2-phenylacetic acid: A similar compound with a methylamino group instead of an ethylamino group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the ethylamino group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(ethylamino)-2-phenylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11-9(10(12)13)8-6-4-3-5-7-8;/h3-7,9,11H,2H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMPGALLPQRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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